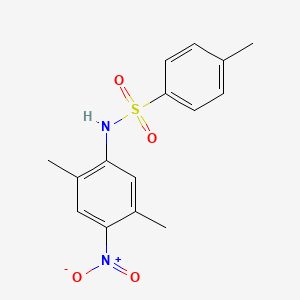

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide

説明

Synthesis Analysis

The synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide involves the reaction of 2,5-dimethyl-4-nitroaniline with 4-methylbenzene-1-sulfonyl chloride. The structural characterization was conducted using Single Crystal X-ray Diffraction (SCXRD) studies, revealing its crystallization in the monoclinic crystal system and providing detailed information on its molecular dimensions and intermolecular interactions (Murthy et al., 2018).

Molecular Structure Analysis

The molecular structure of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide was elucidated through SCXRD, showcasing its crystallization in the monoclinic system with specific space group and cell parameters. Computational studies at the DFT/B3LYP/6-311G++(d,p) level supported these findings, offering insights into the vibrational wave numbers and the electronic properties of the compound. These studies also highlighted the type and nature of intermolecular interactions within the crystal state, emphasizing the compound's stability through various interactions (Murthy et al., 2018).

Chemical Reactions and Properties

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide participates in various chemical reactions, demonstrating its versatility as a reagent. Its reactivity has been explored in the context of forming stable products through addition reactions and its potential in synthesizing diamines and secondary amines through protective group strategies. The compound's ability to undergo smooth alkylation, providing a pathway to different N-alkylated sulfonamides, highlights its chemical utility (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, such as its crystallization parameters, molecular dimensions, and the nature of its intermolecular interactions, were thoroughly investigated. The compound exhibits a monoclinic crystal structure with specific cell parameters, and the analysis of 3D-Hirshfeld surfaces and 2D-fingerprint plots revealed its stability is enhanced by a variety of interactions, including hydrogen bonds (Murthy et al., 2018).

Chemical Properties Analysis

The chemical properties of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide are defined by its reactivity and stability under various conditions. Its ability to participate in alkylation reactions, forming stable N-alkylated sulfonamides, and its role in synthesizing secondary amines underscore its chemical versatility. Computational analyses have provided a deeper understanding of its electronic structure, including the visualization of molecular electrostatic potential (MEP) and Fukui functions, which are crucial for predicting reactivity and interaction with proteins (Murthy et al., 2018).

科学的研究の応用

Synthesis and Characterization

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) has been synthesized and characterized through various spectroscopic methods and molecular dynamics simulations. It crystallizes in the monoclinic crystal system and is stabilized by several intermolecular interactions. Computational studies have compared spectral data with experimental results, indicating strong agreement between the two. This compound's structural and electronic properties have been investigated, providing insights into its potential applications in different scientific fields (Murthy et al., 2018).

Electrochemical Properties

Electrochemical studies have been conducted on similar compounds, like N,N-dimethyl- and N-methyl-p-nitrobenzenesulfonamide, to understand their redox behavior. These studies involve cyclic voltammetry, chronoamperometry, and electron spin resonance spectroscopy. Such research sheds light on the electrochemical aspects of related sulfonamide compounds, which may inform the understanding and applications of NDMPMBS in areas like materials science and electrochemistry (Asirvatham & Hawley, 1974).

Interaction with Proteins

NDMPMBS's interaction with proteins has been explored using molecular dynamics simulations. These simulations can help in understanding how NDMPMBS and similar molecules bind to and affect the function of various proteins, which is crucial in fields like pharmacology and biochemistry (Murthy et al., 2018).

Potential Therapeutic Applications

Although the direct therapeutic applications of NDMPMBS are not explicitly mentioned in the available literature, studies on structurally related compounds, such as N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, have shown potential in treating diseases like Alzheimer’s. These studies involve synthesizing new sulfonamide series and evaluating their enzyme inhibitory effects, which can provide a framework for assessing NDMPMBS’s potential in similar applications (Abbasi et al., 2018).

特性

IUPAC Name |

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-4-6-13(7-5-10)22(20,21)16-14-8-12(3)15(17(18)19)9-11(14)2/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVFINDDXZNSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-isobutyl-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4020281.png)

![N-(1-{[(2,4-difluorophenyl)amino]carbonyl}-2-methylpropyl)-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B4020287.png)

![3-[(3-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4020296.png)

![methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B4020300.png)

![N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4020306.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B4020314.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4020315.png)

![5-bromo-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-furamide](/img/structure/B4020328.png)

![N-{5-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4020330.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4020342.png)

![1-[(2-fluorophenoxy)acetyl]-2-methylpiperidine](/img/structure/B4020359.png)